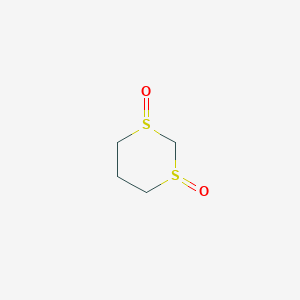

1,3-Dithiane 1,3-dioxide

Description

Contextualization within Modern Organic Synthesis

In the pursuit of synthetic efficiency, chemists increasingly rely on reagents that offer high levels of stereochemical control. 1,3-Dithiane (B146892) and its derivatives have a rich history in organic synthesis, famously utilized as acyl anion equivalents in "umpolung" or polarity inversion strategies. scribd.comresearchgate.net This concept, introduced by Corey and Seebach, allows for the formation of carbon-carbon bonds that would otherwise be challenging to forge. scribd.com The oxidation of the sulfur atoms in 1,3-dithiane to form 1,3-dithiane 1,3-dioxide adds a new dimension of stereocontrol. The resulting sulfoxide (B87167) groups are chiral centers, influencing the stereochemical outcome of reactions at adjacent positions. orgsyn.orgbutler.edu

The trans-1,3-dithiane 1,3-dioxide, in particular, has proven to be a valuable chiral acyl anion equivalent. nih.govacs.org Its C2 symmetry and well-defined conformation allow for highly diastereoselective additions to electrophiles, such as aldehydes. nih.govacs.orgresearchgate.net This high degree of stereocontrol is crucial in the synthesis of complex, biologically active molecules where specific stereoisomers are required for desired activity. butler.edu The utility of the this compound moiety is further enhanced by the various methods available for its subsequent transformation, allowing for the unmasking of the carbonyl group or conversion to other functionalities. researchgate.net

Evolution of Chiral Sulfoxide Methodologies

The development of methods for the synthesis of enantiomerically pure sulfoxides has been a significant area of research in organic chemistry. rsc.orgwiley-vch.de Chiral sulfoxides are not only valuable as final products in pharmaceuticals and materials science but also serve as powerful chiral auxiliaries to control the stereochemistry of reactions. rsc.orgscholarsresearchlibrary.com

Historically, the preparation of chiral sulfoxides relied on the resolution of racemic mixtures or the use of stoichiometric chiral oxidants. wiley-vch.de A major breakthrough was the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate, such as menthyl p-toluenesulfinate, with a Grignard reagent, proceeding with complete inversion of configuration at the sulfur atom. medcraveonline.com

More recently, the focus has shifted towards catalytic asymmetric sulfoxidation. rsc.orgacsgcipr.org These methods often employ a metal catalyst with a chiral ligand and a terminal oxidant. acsgcipr.org The Kagan-Sharpless oxidation, using titanium isopropoxide, diethyl tartrate, and a hydroperoxide, is a well-known example for the asymmetric oxidation of sulfides. acsgcipr.org Biocatalytic methods, utilizing enzymes like monooxygenases and peroxidases, have also emerged as powerful and environmentally friendly alternatives for producing chiral sulfoxides with high enantiomeric excess. scholarsresearchlibrary.comacsgcipr.org The development of these diverse methodologies has made a wide range of chiral sulfoxides, including cyclic systems like this compound, more accessible for applications in asymmetric synthesis.

Overview of Stereochemical Control in Dithiane Chemistry

The 1,3-dithiane ring system provides a robust framework for exerting stereochemical control in a variety of chemical transformations. butler.edubeilstein-journals.orgd-nb.info The chair-like conformation of the six-membered ring, analogous to cyclohexane, allows for predictable facial selectivity in reactions involving substituents on the ring. beilstein-journals.org The introduction of one or two sulfoxide groups, as in 1,3-dithiane 1-oxide and this compound, significantly enhances this stereodirecting ability.

The sulfoxide group acts as a powerful stereocontrol element, influencing the approach of reagents to a nearby reactive center. orgsyn.org For instance, in the alkylation of enolates derived from 2-acyl-1,3-dithiane 1-oxides, the stereochemical outcome is highly dependent on the relative stereochemistry of the sulfoxide and other substituents. rsc.org By carefully choosing the substrate and reaction conditions, high levels of diastereoselectivity can be achieved, often rationalized by the formation of chelated, chair-form transition states. rsc.org

In the case of trans-1,3-dithiane 1,3-dioxide, the two sulfoxide groups work in concert to create a highly ordered chiral environment. The metalated anion of this compound reacts with aldehydes with exceptional diastereoselectivity. nih.govacs.orgrsc.org This high degree of stereocontrol has been leveraged in the asymmetric synthesis of important molecules, such as the pharmaceutical agent (R)-salbutamol. nih.govacs.org The predictable and powerful stereochemical influence of the dithiane dioxide moiety underscores its importance as a tool for constructing complex chiral molecules.

Data Tables

Table 1: Asymmetric Addition of trans-1,3-Dithiane 1,3-dioxide to Aldehydes

| Aldehyde | Diastereoselectivity | Yield (%) | Reference |

| Benzaldehyde (B42025) | >95:5 | 84 | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | >95:5 | 76 | researchgate.net |

| Aromatic Aldehydes | High | - | nih.govacs.orgrsc.org |

Table 2: Evolution of Chiral Sulfoxide Synthesis Methods

| Method | Description | Key Features | Reference(s) |

| Resolution of Racemates | Separation of enantiomers from a racemic mixture. | First method used; can be chemical or enzymatic. | wiley-vch.de |

| Andersen Synthesis | Nucleophilic substitution on a diastereomerically pure sulfinate. | Proceeds with complete inversion of configuration at sulfur. | medcraveonline.com |

| Catalytic Asymmetric Sulfoxidation | Enantioselective oxidation of prochiral sulfides using a chiral catalyst. | Uses metal complexes with chiral ligands or enzymes; more sustainable. | rsc.orgacsgcipr.org |

| Biocatalysis | Use of enzymes (e.g., monooxygenases, peroxidases) for oxidation. | Environmentally friendly; high enantiomeric excesses. | scholarsresearchlibrary.comacsgcipr.org |

Structure

3D Structure

Properties

CAS No. |

90471-08-2 |

|---|---|

Molecular Formula |

C4H8O2S2 |

Molecular Weight |

152.2 g/mol |

IUPAC Name |

1,3-dithiane 1,3-dioxide |

InChI |

InChI=1S/C4H8O2S2/c5-7-2-1-3-8(6)4-7/h1-4H2 |

InChI Key |

GAGUHQWNDGBDCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)CS(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithiane 1,3 Dioxide

Stereoselective Oxidation Strategies for Di-sulfoxide Formation

The direct oxidation of 1,3-dithiane (B146892) is a primary route to 1,3-dithiane 1,3-dioxide. The key to this approach is achieving high stereoselectivity to favor the thermodynamically more stable trans isomer. rsc.orgresearchgate.net

Directed Oxidation Protocols (e.g., m-CPBA, NaIO4, Ozone)

The oxidation of 1,3-dithiane to the di-sulfoxide level has been studied with numerous oxidizing agents, with the goal of maximizing the yield of the desired trans-1,3-dithiane 1,3-dioxide. rsc.org The second oxidation, from monoxide to dioxide, is generally much slower than the first. rsc.org Research indicates that meta-Chloroperbenzoic acid (m-CPBA) and sodium periodate (B1199274) (NaIO4) are among the most effective reagents for this transformation. rsc.orgresearchgate.netresearchgate.net

Oxidation with m-CPBA in diethyl ether or with NaIO4 in a methanol-water mixture provides favorable conditions for obtaining the trans-dioxide. rsc.orgresearchgate.netresearchgate.net Specifically, a procedure using NaIO4 involves adding the oxidant to a suspension of 1,3-dithiane in methanol (B129727) and water and stirring for an extended period (e.g., 96 hours) to yield the trans-1,3-dithiane-1,3-dioxide. tandfonline.comcardiff.ac.uk

While many reagents yield a preponderance of the trans diastereoisomer with the parent 1,3-dithiane, the oxidation of 5,5-disubstituted 1,3-dithianes often favors the cis dioxide. rsc.org For these substituted analogues, ozone (O₃) has been identified as the best oxidant for producing the desired trans-dioxides. rsc.orgresearchgate.net The stereochemical outcome is influenced by factors such as the oxidant's steric bulk and the relative stability of the product isomers. rsc.org

Table 1: Representative Results of 1,3-Dithiane Oxidation Data sourced from research on the oxidation of 1,3-dithiane under various conditions. rsc.org

| Oxidant | Conditions | Product Ratio (trans-dioxide : cis-dioxide) |

|---|---|---|

| m-CPBA | Et₂O, 0 °C | 9:1 |

| NaIO₄ | MeOH–H₂O, 20 °C | 12:1 |

| Ozone (O₃) | CH₂Cl₂, -78 °C | 4:1 |

Enantioselective Oxidation via Chiral Catalysis (e.g., Kagan Protocol, Modena Protocol)

For the synthesis of enantiomerically pure sulfoxides, chiral catalysis methods based on modified Sharpless epoxidation conditions have been developed. The Kagan and Modena protocols are prominent examples used for the asymmetric oxidation of sulfides. libretexts.org These methods typically employ a titanium complex, a chiral tartrate ester like (+)-diethyl tartrate (DET), and a hydroperoxide oxidant. libretexts.orgacs.org

The Kagan protocol often involves a reagent combination of Ti(OiPr)₄, (+)-DET, and an oxidant like cumene (B47948) hydroperoxide (CHP), frequently with the addition of water. acs.orgresearchgate.net A typical Kagan condition for oxidizing 1,3-dithianes is a 1:2:1:4 ratio of Ti(OiPr)₄ / (+)-DET / H₂O / CHP at low temperatures (e.g., -35 °C). acs.orgfigshare.com While this method shows low enantioselectivity for the parent 1,3-dithiane, it is highly effective for substrates like 1,3-dithiane-2-carboxylates, yielding the trans-bis-sulfoxides with excellent enantiomeric excess (>97% ee). acs.orgfigshare.com

The Modena protocol differs slightly, characteristically using a higher ratio of the chiral ligand to titanium, such as Ti(OiPr)₄/(R,R)-DET at 1:4, and omitting the water. wiley-vch.de Optimal conditions for the oxidation of ethyl 1,3-dithiane-2-carboxylate were identified using a Modena-type protocol: Ti(OiPr)₄ (0.5 equiv), (+)-DET (2 equiv), and CHP (4 equiv) at -22 °C for 24 hours. acs.orgfigshare.com This procedure yielded the trans-bis-sulfoxide in 60% yield and with very high enantioselectivity. acs.orgfigshare.com The high selectivity is attributed to a combination of an intrinsically enantioselective process enhanced by performing two asymmetric oxidations in a single step. acs.org

Table 2: Comparison of Kagan and Modena Protocols for Ethyl 1,3-dithiane-2-carboxylate Oxidation Data from comparative studies on asymmetric oxidation. acs.orgfigshare.com

| Protocol | Key Reagent Ratio | Conditions | Yield of trans-bis-sulfoxide | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Kagan | Ti(OiPr)₄ (1 eq), (+)-DET (2 eq), H₂O (1 eq) | -35 °C, 48 h | Moderate | >97% |

| Modena | Ti(OiPr)₄ (0.5 eq), (+)-DET (2 eq) | -22 °C, 24 h | 60% | >97% |

Chemo-Enzymatic Approaches to Enantiomerically Enriched Forms

Chemo-enzymatic methods leverage the high selectivity of enzymes to produce enantiomerically enriched building blocks for chemical synthesis. tandfonline.com Two such strategies have been developed for preparing enantiomerically enriched 1,3-dithiane-1,3-dioxide. tandfonline.comresearchgate.net

The first approach begins with the enzymatic mono-oxidation of 1,3-dithiane. tandfonline.com Using the enzyme cyclohexanone (B45756) monooxygenase (CHMO), 1,3-dithiane is converted to (R)-1,3-dithiane-1-oxide with almost perfect enantioselectivity and in high chemical yield. tandfonline.com This enantiomerically pure monosulfoxide is then subjected to a chemical oxidation using NaIO₄, which proceeds with trans stereoselectivity to furnish the enantiomerically enriched C₂-symmetric 1,3-dithiane-1,3-dioxide. tandfonline.comresearchgate.netunimi.it

A second method involves the kinetic resolution of a racemic precursor. tandfonline.comresearchgate.net In this sequence, (±)-2-carbethoxy-1,3-dithiane-trans-1,3-dioxide is subjected to a domino process of hydrolysis and decarboxylation mediated by a hydrolytic enzyme, such as pig liver esterase or subtilisin Carlsberg. tandfonline.com This enzymatic resolution allows for the separation of the enantiomers, yielding the target 1,3-dithiane-1,3-dioxide with enantiomeric excesses reaching up to 90%. tandfonline.comresearchgate.net

Multi-Step Synthesis from Precursors

In addition to direct oxidation, multi-step sequences starting from functionalized 1,3-dithianes provide alternative and highly controlled routes to the target di-sulfoxide.

Acylation-Oxidation-Deacylation Sequences

A robust three-step procedure allows for the efficient preparation of enantiomerically pure 1,3-dithiane oxides. orgsyn.orgcapes.gov.br This sequence involves the introduction of an acyl group at the C-2 position, which directs the subsequent stereoselective oxidation, followed by the removal of the acyl group. orgsyn.orgresearchgate.net

The synthesis starts with the acylation of 1,3-dithiane. For instance, 2-(2,2-dimethylpropanoyl)-1,3-dithiane (2-pivaloyl-1,3-dithiane) is prepared from 1,3-dithiane. orgsyn.org This 2-acyl-1,3-dithiane is an effective substrate for asymmetric oxidation. orgsyn.org The second step is the oxidation of the sulfur atoms. This can be controlled to produce either the mono-oxide or the di-oxide. researchgate.net For example, asymmetric bis-sulfoxidation can be performed to yield the 2-acyl-1,3-dithiane 1,3-dioxide. researchgate.net The final step is deacylation, which is typically achieved by heating the 2-acyl-1,3-dithiane dioxide in the presence of a base, such as aqueous sodium hydroxide (B78521) in ethanol. orgsyn.orgresearchgate.net This removes the directing group and furnishes the final this compound. researchgate.net

Derivatization of 1,3-Dithiane-2-carboxylates

An effective multi-step synthesis of trans-1,3-dithiane 1,3-dioxide utilizes ester derivatives of 1,3-dithiane-2-carboxylic acid as key intermediates. acs.orgacs.org These substrates are particularly well-suited for highly stereoselective oxidation. acs.orgfigshare.com

The synthesis begins with the preparation of a suitable ester of 1,3-dithiane-2-carboxylic acid, such as the methyl, ethyl, or tert-butyl ester. acs.org This ester derivative then undergoes a highly diastereoselective and enantioselective bis-oxidation. The Modena protocol has been shown to be particularly effective for this step, converting, for example, ethyl 1,3-dithiane-2-carboxylate into (1R, 3R)-trans-2-carbethoxy-1,3-dithiane 1,3-dioxide in high yield and enantiopurity. figshare.comacs.org

Stereochemical Aspects and Conformational Analysis of 1,3 Dithiane 1,3 Dioxide

Diastereoisomeric Forms: trans- and cis-1,3-Dithiane 1,3-dioxide

The oxidation of 1,3-dithiane (B146892) at both sulfur atoms leads to the formation of two diastereomeric 1,3-dioxides: a cis isomer and a trans isomer. rsc.org These stereoisomers exhibit distinct physical properties and spectroscopic signatures that allow for their unambiguous identification.

The configuration of these diastereomers has been rigorously established through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallographic analysis. rsc.org In the trans-isomer, the two sulfinyl oxygen atoms are on opposite sides of the dithiane ring, resulting in a molecule with C₂ symmetry. rsc.org The cis-isomer is a meso compound, with both oxygen atoms on the same side of the ring.

Distinguishing between the two isomers is readily achieved using ¹H and ¹³C NMR spectroscopy. For instance, the C-2 proton and carbon resonances in the trans-isomer typically appear at a lower field compared to the corresponding signals in the cis-isomer. rsc.org Furthermore, the chemical shift of the C-5 carbon provides insight into the orientation of the sulfinyl oxygens; a resonance around δ 25.5 ppm for the trans isomer suggests an equatorial oxygen, while a signal at δ 16.1 ppm for the cis isomer indicates an axial orientation. rsc.org Detailed NMR data for both isomers have been reported. tandfonline.comcardiff.ac.uk

Table 1: Comparative ¹³C NMR Data for cis- and trans-1,3-Dithiane 1,3-dioxide

| Isomer | C-2 (ppm) | C-4,6 (ppm) | C-5 (ppm) | Reference |

| cis | 61.3 | 50.5, 52.9 | 27.1, 28.3 | rsc.orgtandfonline.com |

| trans | 68.7 | ~50.9, 53.9 | 25.5 | rsc.org |

Note: Specific chemical shifts can vary slightly based on the solvent and experimental conditions.

Thermodynamic and Kinetic Control in Diastereoselectivity

The diastereoselectivity of the oxidation of 1,3-dithiane to its corresponding 1,3-dioxide is highly dependent on the reaction conditions, including the choice of oxidizing agent. rsc.orgresearchgate.net This allows for the selective formation of either the trans or cis isomer by exploiting the principles of kinetic and thermodynamic control.

Under many oxidation conditions, such as using meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) (NaIO₄), the reaction preferentially yields the trans-1,3-dithiane 1,3-dioxide. rsc.orgresearchgate.net This isomer is recognized as the thermodynamically more stable product. researchgate.netrsc.org The greater stability of the trans isomer is a key factor driving its formation under equilibrium conditions. researchgate.net

Conversely, kinetic control can be exerted to favor one diastereomer in subsequent reactions. For example, in aldol-type addition reactions involving the anion of trans-1,3-dithiane 1,3-dioxide and aldehydes, the reaction at -78°C is under kinetic control. researchgate.net However, allowing the reaction to proceed at a higher temperature (0°C) enables equilibration, leading to a single, thermodynamically favored diastereomeric product in high yield. researchgate.net The choice of the metal counter-ion is also crucial, with the sodium anion often providing the highest diastereoselectivity under equilibrium control. researchgate.netresearchgate.net

Table 2: Influence of Oxidant on Diastereoselectivity in 1,3-Dithiane Oxidation

| Oxidizing Agent | Predominant Product | Control Type (Inferred) | Reference |

| m-CPBA in Et₂O | trans-dioxide | Thermodynamic | rsc.orgresearchgate.net |

| NaIO₄ in MeOH/H₂O | trans-dioxide | Thermodynamic | rsc.orgresearchgate.net |

| Ozone (O₃) | trans-dioxide | - | rsc.orgresearchgate.net |

Equilibration Studies of Diastereoisomers

To definitively establish the relative thermodynamic stabilities of the cis and trans diastereomers, equilibration studies have been performed. These experiments involve converting a sample of one isomer (or a mixture of both) into an equilibrium mixture under specific conditions.

It has been demonstrated through equilibration studies using dinitrogen tetroxide (N₂O₄) that trans-1,3-dithiane 1,3-dioxide is thermodynamically more stable than the corresponding cis-isomer. researchgate.netrsc.orgrsc.org This greater stability provides a rationale for the observed product distributions in oxidation reactions that are allowed to reach thermal equilibrium. researchgate.net The findings from these studies are consistent with the physical properties of the two compounds, such as their melting points and pKa values, which also reflect the superior stability of the trans configuration. researchgate.netresearchgate.net

Influence of C2-Symmetry on Asymmetric Inductions

The trans-1,3-dithiane 1,3-dioxide isomer possesses a C₂ axis of symmetry, a feature that has significant implications for its use in asymmetric synthesis. rsc.org C₂-symmetric molecules are valuable as chiral auxiliaries because they can reduce the number of possible competing transition states in a reaction, often leading to higher levels of stereoselectivity. rsc.org

When used in its enantiomerically pure form, trans-1,3-dithiane 1,3-dioxide acts as a potent chiral acyl anion equivalent. researchgate.net For example, the reaction of enantiopure (R,R)-(+)-1,3-dithiane-1,3-dioxide with certain aldehydes results in highly diastereoselective addition products. researchgate.net The C₂ symmetry of the starting material effectively controls the facial selectivity of the approach of the electrophile. This high degree of stereochemical control has been leveraged in the enantioselective synthesis of complex molecules such as α-hydroxy acids, esters, and ketones. researchgate.net

The importance of this C₂-symmetric building block has driven the development of methods for its own asymmetric synthesis. Protocols using chiral titanium complexes, such as the Kagan or Modena oxidants, can produce trans-1,3-dithiane 1,3-dioxide derivatives in high enantiomeric excess (>97% ee). figshare.comacs.org

Conformational Preferences and Ring Dynamics

Like its parent compound, 1,3-dithiane, the 1,3-dithiane 1,3-dioxide ring system predominantly adopts a chair conformation. This chair conformation is the global minimum on the potential energy surface. The orientation of the two sulfinyl oxygen atoms in this chair form is a critical aspect of its stereochemistry.

In the more stable trans-isomer, both sulfinyl oxygens occupy equatorial positions. rsc.org In contrast, the cis-isomer is believed to exist in a conformation where one oxygen is axial and the other is equatorial. rsc.orgrsc.org These conformational preferences have been deduced from spectroscopic data, particularly NMR. rsc.orgrsc.org

Computational studies on related molecules, such as 1,3-dithiane 1,1-dioxide, have provided insights into the energy barriers and transition states associated with the ring inversion process. nih.gov While the ring is not rigid, the chair conformation is significantly preferred. The introduction of substituents on the ring can further influence conformational equilibria. For example, studies on 2-halo-substituted trans-1,3-dithiane 1,3-dioxides have shown that the halogen atom has a strong preference for the axial position when in solution, an effect attributed to a combination of anomeric and dipole-dipole interactions. rsc.org This indicates that while the dithiane dioxide ring itself maintains a stable chair, its substituents are subject to complex stereoelectronic effects that govern their spatial arrangement.

Reactivity Profiles and Mechanistic Investigations of 1,3 Dithiane 1,3 Dioxide

Anion Generation and Stability in Metalated 1,3-Dithiane (B146892) 1,3-dioxide

The anion of trans-1,3-dithiane 1,3-dioxide is generated by deprotonation at the C2 position using a strong base, such as n-butyllithium (n-BuLi). tandfonline.comresearchgate.netresearchgate.net This creates a nucleophilic carbanion that serves as a chiral acyl anion equivalent. rsc.orgacs.orgresearchgate.net The stability of this anion is a crucial factor in its synthetic utility. Unlike the corresponding monoxide or parent sulfide (B99878), the anion of 1,3-dithiane 1,3-dioxide is sufficiently stable to undergo addition reactions with electrophiles, such as aldehydes, without significant decomposition. acs.orgacs.org The pKa of trans-1,3-dithiane 1,3-dioxide is 24.9, indicating its acidity and the feasibility of anion formation. acs.org

Effect of Metal Counterions on Anion Reactivity and Selectivity (e.g., Li, Na, Mg, Al, Ce, Ti, Zn)

The choice of metal counterion significantly influences the reactivity and selectivity of the metalated trans-1,3-dithiane 1,3-dioxide anion in addition reactions. researchgate.netresearchgate.net

Investigations into the reaction of the anion with aldehydes and ketones have revealed the following trends:

Lithium (Li): Lithiated this compound, typically generated with n-BuLi, reacts with aldehydes. tandfonline.comresearchgate.netresearchgate.net However, under kinetically controlled conditions (low temperatures), these reactions often exhibit low diastereoselectivity, particularly with aromatic aldehydes. acs.org

Sodium (Na): The sodium anion, often generated with sodium bis(trimethylsilyl)amide (NaHMDS), demonstrates high diastereoselectivity in reactions with unhindered aromatic and heteroaromatic aldehydes, especially under conditions of thermodynamic control. researchgate.netresearchgate.netresearchgate.net Ratios as high as 97:3 have been observed. researchgate.netresearchgate.net However, with aliphatic aldehydes, the selectivity remains poor. acs.org

Magnesium (Mg), Aluminum (Al), Cerium (Ce), Titanium (Ti): These metal counterions have been found to give poorer selectivity or, in some cases, cause decomposition of the anion. researchgate.netresearchgate.net

Zinc (Zn): The zinc anion shows improved selectivity at low temperatures, but this effect is primarily limited to reactions with aromatic aldehydes. researchgate.netresearchgate.net

In the case of reactions with 2-halogeno-1,3-dithiane trans-1,3-dioxide, the lithium anion reacts with aromatic aldehydes to give chlorohydrins with high diastereoselectivity under equilibrating conditions. rsc.org The magnesium anion of the corresponding 2-bromo derivative also provides high selectivity for bromohydrins with aromatic aldehydes. rsc.org

| Metal Counterion | Typical Base | Reaction Conditions | Observed Diastereoselectivity | Reference |

|---|---|---|---|---|

| Lithium (Li) | n-BuLi | Kinetic Control (-78 °C) | Low | acs.org |

| Sodium (Na) | NaHMDS | Thermodynamic Control (Equilibrium) | High (up to 97:3) | researchgate.netresearchgate.net |

| Magnesium (Mg) | - | - | Poor selectivity or decomposition | researchgate.netresearchgate.net |

| Zinc (Zn) | - | Low Temperature | Improved selectivity | researchgate.netresearchgate.net |

Kinetic versus Thermodynamic Control in Anion Reactions

The stereochemical outcome of the addition of the metalated this compound anion to aldehydes is highly dependent on whether the reaction is under kinetic or thermodynamic control. acs.orglibretexts.orgpressbooks.pub

Kinetic Control: At low temperatures (e.g., -78 °C), the reaction is under kinetic control, meaning the product distribution is determined by the relative rates of formation of the diastereomeric adducts. researchgate.netacs.orglibretexts.org Under these conditions, especially with lithium as the counterion, the diastereoselectivity is often low. acs.org This is attributed to the chair conformation of the six-membered ring at the time of reaction, leading to multiple possible transition states. acs.org

Thermodynamic Control: At higher temperatures (e.g., 0 °C), the initial addition reaction becomes reversible, allowing for equilibration to the most thermodynamically stable product. researchgate.netacs.orgpressbooks.pub High diastereoselectivity is achieved under these conditions, particularly with the sodium anion reacting with aromatic aldehydes. researchgate.netresearchgate.netacs.org This suggests that one of the diastereomeric adducts is significantly more stable than the other, and given enough time and thermal energy, the reaction mixture will equilibrate to favor this more stable isomer. acs.orgpressbooks.pub For instance, reactions with benzaldehyde (B42025) can yield a single diastereoisomer in good yield under thermodynamic control. researchgate.net

The contrast between kinetic and thermodynamic control is a key feature of the reactivity of the this compound anion and allows for tunable selectivity in its synthetic applications. acs.orgpressbooks.pub

Role as a Chiral Acyl Anion Equivalent

trans-1,3-Dithiane 1,3-dioxide serves as a versatile chiral acyl anion equivalent, providing a method for the asymmetric synthesis of various carbonyl-containing compounds. rsc.orgacs.orgresearchgate.net Its C2 symmetry makes it a useful tool in stereoselective synthesis. acs.org

Pummerer Rearrangement and Transformation to Thioesters

The this compound moiety in the adducts from carbonyl additions can be readily converted into a thioester through a Pummerer rearrangement. rsc.orgcardiff.ac.ukvulcanchem.com This transformation is typically induced by treatment with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). tandfonline.comrsc.orgcardiff.ac.uk

The Pummerer rearrangement involves the conversion of the sulfoxide (B87167) into an α-acyloxy sulfide intermediate. tandfonline.com This is a key step that allows for the subsequent unmasking of the carbonyl group. A significant advantage of this method is that the conversion to a thioester can proceed without racemization of the adjacent stereocenter. rsc.orgresearchgate.net The resulting thioester is a valuable synthetic intermediate. rsc.org

Further Conversions to Carboxylic Acid Derivatives (Acids, Esters, Amides, Ketones, Aldehydes)

The thioester generated from the Pummerer rearrangement is a versatile functional group that can be readily transformed into a wide range of carboxylic acid derivatives. rsc.org This versatility underscores the utility of this compound as a masked activated acid. The transformations include:

Carboxylic Acids: Hydrolysis of the thioester yields the corresponding carboxylic acid. researchgate.net

Esters: Reaction with an alcohol (alkolysis) converts the thioester to an ester. rsc.org

Amides: Aminolysis, or reaction with an amine, produces an amide. rsc.org

Ketones: Reaction with organometallic reagents, such as organocuprates, can provide ketones. rsc.org

Aldehydes: Reduction of the thioester can lead to the corresponding aldehyde. rsc.org

This sequence of reactions—diastereoselective addition, Pummerer rearrangement to a thioester, and subsequent conversion—provides a powerful and stereocontrolled route to a variety of important organic molecules. rsc.org

Rearrangement Reactions and Carbon-Carbon Bond Formation

Reactions with Trialkylboranes and Alkyl Migration Mechanisms

The reaction of 2-substituted-1,3-dithiane 1,3-dioxides with trialkylboranes presents a pathway for carbon-carbon bond formation through alkyl migration. tandfonline.comtandfonline.com Research has shown that when lithiated 2-chloro-1,3-dithiane (B1253039) 1,3-dioxide is treated with trioctylborane, a single octyl group migrates from the boron atom to the C2 position of the dithiane ring. tandfonline.comtandfonline.comresearchgate.net This migration occurs with the concurrent displacement of the chloride ion. Subsequent oxidation of the intermediate product yields nonanoic acid. tandfonline.comtandfonline.comresearchgate.net

The mechanism involves the initial deprotonation of the 2-chloro-1,3-dithiane 1,3-dioxide at the C2 position by a strong base, such as n-butyllithium, to form a lithiated intermediate. This nucleophilic carbon then attacks the electrophilic boron atom of the trialkylborane, forming a borate (B1201080) complex. The subsequent 1,2-migration of an alkyl group from the boron to the carbon atom is driven by the expulsion of the chloride leaving group. tandfonline.com It is noteworthy that only one alkyl group migration is observed in this reaction, with no evidence of a second migration involving the displacement of a sulfenate group. tandfonline.comtandfonline.comresearchgate.net

In contrast, when 2-methoxy-1,3-dithiane-1-oxide is subjected to similar reaction conditions, two alkyl group migrations are observed, leading to the formation of a dioctyl ketone after oxidation, albeit in low yields. tandfonline.comtandfonline.com A third migration can be induced by the addition of trifluoroacetic anhydride, which facilitates a Pummerer rearrangement prior to oxidation, ultimately yielding trioctylmethanol. tandfonline.comtandfonline.comcardiff.ac.uk However, the yields for these multiple migration reactions are generally low. tandfonline.comtandfonline.comcardiff.ac.uk

| Substrate | Number of Migrations | Final Product (after oxidation) | Yield |

|---|---|---|---|

| 2-Chloro-1,3-dithiane 1,3-dioxide | 1 | Nonanoic acid | Moderate (50%) cardiff.ac.uk |

| 2-Methoxy-1,3-dithiane 1-oxide | 2 | Dioctyl ketone | Low (up to 31%) cardiff.ac.uk |

| 2-Methoxy-1,3-dithiane 1-oxide (with TFAA) | 3 | Trioctylmethanol | Very Low tandfonline.comcardiff.ac.uk |

Cycloaddition Chemistry

Diels-Alder Reactions and Chiral Ketene (B1206846) Equivalents

trans-1,3-Dithiane 1,3-dioxide derivatives have been investigated as dienophiles in Diels-Alder reactions, serving as chiral ketene equivalents. tandfonline.com Ketene equivalents are valuable reagents in organic synthesis as they allow for the formal [2+2] cycloaddition of a ketene, which is often difficult to achieve directly. The use of chiral ketene equivalents enables the asymmetric synthesis of cyclic compounds.

While trans-1,3-dithiane 1,3-dioxide itself can participate in these reactions, studies have shown that the analogous five-membered ring system, trans-2-methylene-1,3-dithiolane 1,3-dioxide, is a more reactive and selective chiral ketene equivalent. tandfonline.comrsc.org For instance, in reactions with cyclopentadiene (B3395910) under Lewis acid catalysis, both the dithiane and dithiolane-based dienophiles can yield single diastereomeric adducts. tandfonline.com However, the dithiane-based dienophile fails to react with less reactive acyclic dienes like 1-methoxybutadiene and Danishefsky's diene under the same conditions, whereas the dithiolane analogue reacts readily. tandfonline.com

The enhanced reactivity of the five-membered ring system is attributed to increased ring strain. tandfonline.com The selectivity in these Diels-Alder reactions is influenced by the C2 symmetry of the dienophile, which limits the possible approaches of the diene. tandfonline.com The resulting Diels-Alder adducts can be subsequently manipulated to unmask the carbonyl group, providing access to enantioenriched cyclic ketones. rsc.org

| Dienophile | Diene | Selectivity (Diastereomeric Ratio) |

|---|---|---|

| trans-2-Methylene-1,3-dithiolane 1,3-dioxide rsc.org | Cyclopentadiene | >97:3 |

| Furan | >97:3 | |

| Cyclohexa-1,3-diene | 90:10 | |

| 2H-Pyran-2-one | 94:6 | |

| trans-1,3-Dithiane 1,3-dioxide based dienophile tandfonline.com | Cyclopentadiene | Single diastereoisomer |

| Furan | 1.8:1 |

Applications in Advanced Asymmetric Organic Synthesis

Enantioselective Construction of Complex Molecular Architectures

The application of 1,3-dithiane (B146892) 1,3-dioxide as a chiral building block has facilitated the efficient and highly stereoselective synthesis of intricate molecular structures, including biologically significant compounds and their derivatives.

Total Synthesis of Biologically Active Compounds (e.g., (R)-Salbutamol)

A notable application of trans-(1R,3R)-1,3-dithiane 1,3-dioxide is in the enantioselective total synthesis of (R)-Salbutamol, a well-known β2-adrenergic receptor agonist used in the treatment of asthma. In this synthesis, the dithiane dioxide serves as a chiral acyl anion equivalent, reacting with high stereocontrol. researchgate.netacs.org

The key step involves the addition of the lithiated trans-(1R,3R)-1,3-dithiane 1,3-dioxide to an aromatic aldehyde. This reaction proceeds with exceptional diastereoselectivity, even at a relatively mild temperature of 0 °C. acs.org Subsequent Pummerer reaction followed by treatment with lithium ethanethiolate efficiently converts the dithiane moiety into an α-hydroxy thiolester. acs.org This intermediate is then further transformed through a series of steps to afford (R)-Salbutamol with a high enantiomeric excess. researchgate.netacs.org

The high level of stereocontrol is attributed to the rigid C2-symmetric structure of the dithiane dioxide, which effectively directs the approach of the electrophile. This methodology provides an efficient route to this important pharmaceutical agent, highlighting the utility of 1,3-dithiane 1,3-dioxide in constructing chiral β-amino alcohol moieties found in many biologically active compounds. acs.org

| Step | Reactants | Key Reagent/Condition | Product | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | Aromatic Aldehyde | Lithiate trans-(1R,3R)-1,3-dithiane 1,3-dioxide | Adduct | High Diastereoselectivity |

| 2 | Adduct | Pummerer Reaction / Lithium Ethanethiolate | α-Hydroxy Thiolester | Retention of Stereochemistry |

| 3 | α-Hydroxy Thiolester | Further Transformations | (R)-Salbutamol | High Enantiomeric Excess |

Synthesis of α-Hydroxy Acid Derivatives

trans-1,3-Dithiane 1,3-dioxide has also been employed as a chiral acyl anion equivalent for the synthesis of α-hydroxy acid derivatives. rsc.org The reaction of its lithiated form with aromatic aldehydes exhibits high diastereoselectivity, affording the corresponding adducts in good yields. rsc.org

A key feature of this methodology is the facile conversion of the this compound group into a thiolester without racemization. rsc.org This transformation is typically achieved through a Pummerer reaction. The resulting thiolester is a versatile functional group that can be readily converted into a variety of other functionalities, including carboxylic acids, esters, and amides. rsc.org This strategy provides a powerful tool for the asymmetric synthesis of valuable α-hydroxy carbonyl compounds. acs.org

Chiral Auxiliary Functionality in Stereocontrolled Reactions

Beyond its use as a chiral building block, this compound and its derivatives, often referred to as DiTOX, function as effective chiral auxiliaries. tandfonline.comcapes.gov.br In this role, the chiral dithiane oxide moiety is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

The stereocontrolling influence of the DiTOX auxiliary has been demonstrated in the enantioselective synthesis of α-methyl carboxylic acids. capes.gov.br The enolates derived from 2-acyl-1,3-dithiane 1-oxides undergo diastereoselective alkylation. researchgate.net The rigid, sulfoxide-containing ring system creates a well-defined chiral environment that effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary furnishes the α-methyl carboxylic acid in high enantiomeric excess. capes.gov.br The diastereoselectivity of these reactions is often very high, making this a practical method for accessing such chiral compounds. researchgate.net

Masked Reactivity in Umpolung Strategies

A cornerstone of the synthetic utility of 1,3-dithianes, including the 1,3-dioxide derivative, lies in the concept of "umpolung" or polarity inversion. organic-chemistry.orgwikipedia.org Normally, a carbonyl carbon is electrophilic. However, by converting it into a 1,3-dithiane, the C-2 proton becomes acidic and can be removed by a strong base to generate a nucleophilic carbanion. organic-chemistry.orgscribd.com This lithiated dithiane serves as a masked acyl anion, a powerful synthon for forming carbon-carbon bonds with various electrophiles. researchgate.netdnmfaizpur.org

The trans-1,3-dithiane 1,3-dioxide extends this concept to the realm of asymmetric synthesis. The chiral backbone of the dioxide allows for diastereoselective reactions of the masked acyl anion. rsc.org For instance, the anions of 2-halogeno-1,3-dithiane trans-1,3-dioxides react diastereoselectively with aldehydes. rsc.org The reaction of the lithium anion of 2-chloro-1,3-dithiane (B1253039) dioxide with aromatic aldehydes, for example, produces chlorohydrins with high diastereoselectivity under equilibrating conditions. rsc.org This represents an umpolung approach to asymmetric Darzens-type reactions. rsc.org This strategy effectively reverses the normal reactivity of a carbonyl group, enabling the synthesis of 1,2-difunctionalized products that are otherwise challenging to obtain. organic-chemistry.org

Derivatives, Analogues, and Comparative Studies

Functionalized 1,3-Dithiane (B146892) 1,3-dioxide Derivatives (e.g., 2-Halogeno-1,3-dithiane 1,3-dioxides)

The introduction of functional groups onto the 1,3-dithiane 1,3-dioxide ring system, particularly at the C2 position, significantly modifies its reactivity and synthetic potential. Halogenated derivatives, such as 2-chloro-1,3-dithiane (B1253039) 1,3-dioxide, have been investigated as precursors for carbon-carbon bond formation.

In a study involving reactions with trialkylboranes, various 2-substituted-1,3-dithiane oxides and dioxides were metalated and reacted with tri-n-octylborane cardiff.ac.uk. The 2-chloro-1,3-dithiane 1,3-dioxide derivative, upon lithiation and reaction with the borane, facilitated the migration of one octyl group from the boron atom to the C2 carbon of the dithiane ring, displacing the chloride leaving group cardiff.ac.uk. Subsequent oxidation of the intermediate yielded nonanoic acid in a moderate 50% yield cardiff.ac.ukorganic-chemistry.org. This reaction demonstrates the utility of the 2-chloro derivative in forming a new carbon-carbon bond, although researchers noted that a second alkyl group migration, which would involve displacing a sulfenate group, did not occur under the tested conditions cardiff.ac.ukorganic-chemistry.org.

The study highlights the potential of using functionalized dithiane dioxides, where a substituent at the C2 position can act as a leaving group to enable specific synthetic transformations cardiff.ac.uk.

Comparative Reactivity with 1,3-Dithiane 1-oxide

The reactivity of this compound can be contextualized by comparing it with its mono-oxidized counterpart, 1,3-dithiane 1-oxide. Research into their reactions with trialkylboranes reveals significant differences in their behavior cardiff.ac.uk.

While the parent trans-1,3-dithiane 1,3-dioxide did not yield any migration products upon reaction with tri-n-octylborane, suggesting that the sulfoxide (B87167) group is not a suitable leaving group under these conditions, the 2-methoxy-1,3-dithiane 1-oxide showed different reactivity cardiff.ac.uk. The mono-oxide derivative underwent two successive alkyl migrations from the boron atom. The first migration displaced the methoxy group, and the second displaced the thiolate unit of the ring, ultimately producing dioctyl ketone after oxidation, albeit in a low yield of up to 31% cardiff.ac.uk.

Comparative Anion Chemistry and Synthetic Utility with 1,3-Dithiolane 1,3-dioxide

A comparison between the six-membered this compound and its five-membered analogue, 1,3-dithiolane 1,3-dioxide, reveals interesting differences in the stability and stereoselectivity of their corresponding anions in reactions with aldehydes acs.orgacs.org.

The anion of trans-1,3-dithiolane 1,3-dioxide, generated by treatment with amide bases at -78 °C, demonstrates good stability and does not decompose, allowing for efficient addition reactions with aldehydes to produce adducts in high yields acs.org. This contrasts with the corresponding monoxide or parent sulfide (B99878), which are less stable acs.org.

The diastereoselectivity of these addition reactions is highly dependent on the ring system and the reaction conditions (kinetic vs. thermodynamic control).

Under kinetically controlled conditions (e.g., using an excess of a lithium base at -78 °C), the 1,3-dithiolane 1,3-dioxide system provides higher diastereoselectivity than the this compound system acs.org. This is attributed to the non-equivalent nature of the two sulfinyl groups in the dithiane ring during the reaction, which introduces additional competing transition states and erodes selectivity acs.org.

Under thermodynamically controlled conditions , the opposite trend is observed. The this compound system affords higher diastereoselectivity acs.org. This is explained by the formation of stable chelated metal alkoxide intermediates. X-ray crystal structures show that in this compound adducts, the axial sulfoxide oxygen is oriented toward the equatorial sulfoxide's sulfur atom, a stabilizing electrostatic interaction that influences the thermodynamic equilibrium acs.org.

Table 1: Comparison of Diastereoselectivity in Anion Reactions

| Feature | This compound | 1,3-Dithiolane 1,3-dioxide |

|---|---|---|

| Anion Stability | Sufficient for reaction | Good stability, no decomposition observed acs.org |

| Diastereoselectivity (Kinetic Control) | Lower | Higher acs.org |

| Diastereoselectivity (Thermodynamic Control) | Higher acs.org | Lower |

These findings underscore how the ring size and conformational properties of the dithiane versus dithiolane dioxide scaffold directly impact the stereochemical outcome of their anion reactions acs.org.

Extended Applications of the Dithiane Scaffold in Complex Synthesis

The 1,3-dithiane functional group is a cornerstone in modern organic synthesis, primarily recognized for its role as a versatile building block and a robust protecting group for carbonyl compounds organic-chemistry.orgresearchgate.netresearchgate.net. Its most prominent application is in "umpolung" (reactivity inversion), where it serves as a masked acyl anion equivalent researchgate.netresearchgate.netquimicaorganica.org.

The C2 proton of a 1,3-dithiane is acidic enough (pKa ≈ 31) to be removed by a strong base like n-butyllithium, forming a stabilized 2-lithio-1,3-dithiane anion uwindsor.cayoutube.comquimicaorganica.org. This nucleophilic carbanion can then react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds uwindsor.cayoutube.comscribd.com. After the desired bond formation, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercuric salts, to reveal the final ketone or aldehyde product uwindsor.cayoutube.com.

This powerful strategy has been instrumental in the total synthesis of numerous complex natural products researchgate.netresearchgate.netuwindsor.ca. The dithiane moiety acts as a linchpin, enabling the efficient coupling of advanced molecular fragments researchgate.net. For instance, it has been employed in the synthesis of antileukemic compounds like phyllanthocin and rocaglamide, where the dithiane anion is used to build key portions of the carbon skeleton uwindsor.ca. Beyond its role in umpolung, the dithiane group is valued for its stability under both acidic and basic conditions, making it an effective protecting group for aldehydes and ketones during multi-step syntheses organic-chemistry.orguwindsor.ca.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,3-dithiane 1,3-dioxide from 1,3-dithiane?

- Methodological Answer : this compound is synthesized via controlled oxidation of 1,3-dithiane. A common method involves using peracetic acid (CH₃CO₃H) as the oxidizing agent under anhydrous conditions at 0–5°C. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified by recrystallization from ethanol. Key intermediates, such as monosubstituted sulfoxides, are analyzed using NMR to confirm regio- and stereochemical outcomes .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Determines bond lengths (e.g., S–O bonds: ~1.49 Å) and ring conformation (chair vs. twist). Data from Cambridge Crystallographic Data Centre (CCDC) deposits are critical for structural validation .

- NMR : Distinguishes axial vs. equatorial sulfoxide conformers. For example, C(6) exhibits a downfield shift (~5 ppm) in axial oxides compared to equatorial isomers. Assignments are cross-referenced with crystallographic data .

- IR spectroscopy : Identifies S=O stretching vibrations (1020–1060 cm⁻¹) .

Advanced Research Questions

Q. How does sulfoxide stereochemistry influence the reactivity of this compound in radical cyclization reactions?

- Methodological Answer : The equatorial vs. axial orientation of sulfoxide groups affects electron transfer efficiency. In Fe(III)-catalyzed radical cyclizations, axial sulfoxides stabilize radical intermediates via hyperconjugation, accelerating reduction steps. Experimental validation involves:

- Conformational analysis : Compare NMR shifts of axial/equatorial derivatives with X-ray structures .

- Kinetic studies : Monitor reaction rates using GC-MS under varying conditions (e.g., solvent polarity, temperature). Axial conformers show 2–3× faster reduction rates in THF at 25°C .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths (e.g., S–S: 2.05–2.10 Å) and valence angles arise from crystal packing or computational approximations. Resolution methods include:

- Multi-technique validation : Cross-reference X-ray data with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify outliers .

- Temperature-dependent studies : Collect data at 100 K to minimize thermal motion artifacts .

Q. How is the genotoxicity of this compound assessed in Salmonella mutagenicity assays?

- Methodological Answer :

- CHO/SCE assay : Expose Chinese hamster ovary cells to 0.1–10 μM doses. Count sister chromatid exchanges (SCEs) after 24 h; a dose-dependent increase (>5 SCEs/cell at 10 μM) indicates clastogenicity .

- Ames test (TA98/TA100 strains) : Plate incorporation method with S9 metabolic activation. Positive results (≥2x revertant colonies vs. control) suggest frameshift mutagenicity. Confounders (e.g., dithiane decomposition) are controlled via HPLC purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.